molecular formula C10H13NO B133043 5-Methoxy-2-methylindoline CAS No. 41568-27-8

5-Methoxy-2-methylindoline

Cat. No.: B133043
CAS No.: 41568-27-8
M. Wt: 163.22 g/mol
InChI Key: MKZAAOOSZBRZEP-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylindoline is an organic compound belonging to the indole family It is characterized by a methoxy group at the 5-position and a methyl group at the 2-position on the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-methylindoline can be synthesized through several methods:

    Condensation Reactions: One common method involves the condensation of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methoxyindole with methyl iodide in the presence of a base like potassium carbonate can yield this compound.

    Reductive Alkylation: Another method involves the reductive alkylation of 5-methoxyindole using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a methylating agent.

    Palladium-Catalyzed Arylation: This method involves the arylation of 5-methoxyindole using a palladium acetate catalyst and an appropriate aryl halide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions 3 and 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indoline derivatives.

Scientific Research Applications

5-Methoxy-2-methylindoline has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various indole derivatives, including indolylquinoxalines and cyclopentaindolones.

    Biology: It has been studied for its potential role in inducing strobilation in jellyfish polyps, serving as an alternative to cooling methods.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methylindoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

    Pathways Involved: It may modulate signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the methyl group at the 2-position.

    2-Methylindole: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-methyl-1H-indole: Similar structure but different tautomeric form.

Uniqueness

5-Methoxy-2-methylindoline is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity patterns not observed in its analogs.

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAAOOSZBRZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444947, DTXSID30902644
Record name 5-Methoxy-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41568-27-8
Record name 5-Methoxy-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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